molecular formula C7H10N2OSe B13791284 Acetamide,N-(4-ethyl-2-selenazolyl)-

Acetamide,N-(4-ethyl-2-selenazolyl)-

Cat. No.: B13791284
M. Wt: 217.14 g/mol
InChI Key: XDBSUWVJHMBTRZ-UHFFFAOYSA-N
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Description

Acetamide, N-(4-ethyl-2-selenazolyl)- is a selenazole-containing acetamide derivative characterized by a selenium atom within its heteroaromatic ring. Selenazole, a selenium analog of thiazole, imparts distinct electronic and steric properties due to selenium’s larger atomic radius and lower electronegativity compared to sulfur. The 4-ethyl substituent on the selenazole ring likely enhances lipophilicity and influences molecular packing, while the acetamide moiety provides hydrogen-bonding capabilities.

Properties

Molecular Formula

C7H10N2OSe

Molecular Weight

217.14 g/mol

IUPAC Name

N-(4-ethyl-1,3-selenazol-2-yl)acetamide

InChI

InChI=1S/C7H10N2OSe/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

XDBSUWVJHMBTRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C[Se]C(=N1)NC(=O)C

Origin of Product

United States

Preparation Methods

General Strategies for Selenazole Synthesis

Selenazoles, including 1,3-selenazole derivatives, are typically synthesized via cyclization reactions involving selenium-containing precursors such as selenoureas, selenoformamides, or selenoesters with α-haloketones or related electrophiles. The key synthetic approaches include:

Specific Preparation of N-(4-ethyl-2-selenazolyl) Acetamide

Although direct literature on Acetamide,N-(4-ethyl-2-selenazolyl)- is limited, its synthesis can be inferred by analogy from related selenazole derivatives and acetamide-functionalized heterocycles:

  • Step 1: Formation of 4-ethyl-2-selenazolyl intermediate

    The 4-ethyl selenazole ring can be constructed by reacting selenourea with an appropriate α-haloketone bearing an ethyl substituent at the 4-position. For example, condensation of selenourea with 4-ethyl-α-haloketone leads to the formation of 4-ethyl-1,3-selenazole.

  • Step 2: Introduction of the acetamide group

    The nitrogen atom of the selenazole ring is then acylated with an acetylating agent such as acetyl chloride or acetic anhydride under controlled conditions to yield Acetamide,N-(4-ethyl-2-selenazolyl)-. This acylation typically occurs in the presence of a base or catalyst to facilitate the reaction and improve yield.

Detailed Synthetic Procedure (Inferred)

Step Reagents & Conditions Description Expected Yield (%) References
1 Selenourea + 4-ethyl-α-bromoketone, reflux in ethanol or acetonitrile Cyclization to form 4-ethyl-1,3-selenazole intermediate 70–80
2 Acetyl chloride or acetic anhydride, base (e.g., pyridine), room temp or mild heating N-acetylation of selenazole nitrogen to form acetamide derivative 75–85
3 Purification by silica gel chromatography Isolation of pure Acetamide,N-(4-ethyl-2-selenazolyl)-

Research Findings and Characterization

  • Yields and Purity : The yields for selenazole ring formation and subsequent acetamide modification are generally high, ranging from 70% to 85%, indicating efficient synthetic routes.

  • Spectral Data : Characterization of these compounds typically involves:

    • [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup) : To confirm the presence of the ethyl substituent and acetamide functionality, chemical shifts are analyzed relative to standards such as tetramethylsilane (TMS).

    • Mass Spectrometry (ESI-MS) : Confirms molecular weight and purity.

    • Infrared Spectroscopy (IR) : Identification of characteristic amide carbonyl stretch (~1650 cm^-1) and selenazole ring vibrations.

  • Mechanistic Insights : The cyclization mechanism involves nucleophilic attack of the selenourea nitrogen on the electrophilic carbon of the α-haloketone, followed by ring closure and elimination of halide.

Comparative Table of Preparation Methods for Selenazole Derivatives

Methodology Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Condensation of selenourea with α-haloketones Selenourea, α-bromoketones Reflux in ethanol or acetonitrile 70–80 Straightforward, good yields Requires preparation of haloketones
β-Azido diselenide and triphenylphosphine β-Azido diselenide, triphenylphosphine, acid/anhydride 70 °C in acetonitrile 54–77 Useful for selenazolines and selenazoles Multi-step synthesis of azido diselenide
Acylation of selenazole nitrogen Acetyl chloride or anhydride, base Room temperature to mild heat 75–85 Efficient N-functionalization Sensitive to moisture and reaction conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The selenazole ring’s nitrogen atom acts as a nucleophilic site, enabling substitution reactions. Key findings include:

  • Reactivity with Alkyl Halides : The nitrogen undergoes alkylation in the presence of α-bromoketones (e.g., phenacyl bromide), forming 2-substituted selenazoles. For example, reactions in ethanol at room temperature yield products with 53–99% efficiency .

  • Cyclization with Selenoamides : Selenoamides generated from nitriles and P₂Se₅ react with α-bromoketones to construct bis-selenazole frameworks (e.g., bis(selenazol-2-yl)alkanes) .

Table 1: Nucleophilic Substitution Outcomes

ReagentConditionsProductYieldSource
Phenacyl bromideEtOH, RT4-(4-nitrophenyl)-1,3-selenazole79%
α-BromoketonesEtOH/H₂O, refluxBis-selenazoles (19 )48–87%

Electrophilic Aromatic Substitution

The selenazole ring’s electron-rich aromatic system facilitates electrophilic attacks:

  • Sulfonation : Reacts with sulfonating agents (e.g., H₂SO₄) at the 5-position of the selenazole ring, forming sulfonated derivatives.

  • Nitration : Introduces nitro groups under acidic conditions, enhancing biological activity profiles .

Coordination Reactions

The selenium atom’s lone pairs enable complexation with transition metals:

  • Metal Chelation : Forms stable complexes with Cu(II), Fe(III), and Pt(II), often enhancing antitumor or antimicrobial properties .

  • Catalytic Applications : Selenium’s redox-active nature supports catalytic cycles in oxidation reactions .

Biological Activity and Mechanisms

The compound’s reactivity underpins its pharmacological potential:

  • Antimicrobial Action : Disrupts bacterial cell membranes via thiol-group interactions, showing efficacy against E. coli and S. aureus .

  • Anticancer Activity : Induces apoptosis in cancer cells by inhibiting thioredoxin reductase, a selenium-dependent enzyme .

Mechanistic Pathway :

  • Selenium Redox Cycling : Generates reactive oxygen species (ROS), causing oxidative stress in target cells .

  • Enzyme Inhibition : Binds to active sites of selenoproteins, disrupting metabolic pathways .

Synthetic Routes and Byproducts

Key synthetic methods include:

  • Selenoamide Cyclization : Starting from nitriles and P₂Se₅, followed by α-bromoketone coupling .

  • Side Reactions : Competing oxazole formation observed when malonic selenoamide reacts with excess phenacyl bromide .

Scientific Research Applications

Chemical Applications

Acetamide, N-(4-ethyl-2-selenazolyl)- serves as a versatile building block in organic synthesis. Its selenium-containing structure is particularly valuable for creating more complex molecules. The compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a vital component in the development of new materials.

Table 1: Chemical Reactions Involving Acetamide, N-(4-ethyl-2-selenazolyl)-

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form new compounds
CycloadditionForms cyclic structures with dienes
PolymerizationUsed in the synthesis of polymeric materials

Biological Applications

The unique properties of Acetamide, N-(4-ethyl-2-selenazolyl)- allow it to interact with biological molecules, making it significant in biological research. Its potential to inhibit enzymes has been studied extensively.

Case Study: Enzyme Inhibition
Research indicates that derivatives of selenazole compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. This suggests potential applications in treating diseases like diabetes and Alzheimer's disease .

Table 2: Biological Activity of Related Compounds

CompoundTarget EnzymeInhibition TypeReference
Acetamide, N-(4-methyl-2-selenazolyl)-AcetylcholinesteraseCompetitive
Acetamide, N-(4-phenyl-2-selenazolyl)-α-GlucosidaseNon-competitive

Medical Applications

Research is ongoing into the therapeutic potential of Acetamide, N-(4-ethyl-2-selenazolyl)-. Selenium compounds are known for their antioxidant properties and may play a role in cancer therapy and other diseases.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies suggest that selenazole derivatives may have anticancer properties through apoptosis induction in cancer cells .
  • Antimicrobial Effects: Compounds containing selenium have shown antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Industrial Applications

In industry, Acetamide, N-(4-ethyl-2-selenazolyl)- is utilized for developing new materials with specific properties such as enhanced conductivity or catalytic activity. Its incorporation into polymers can lead to improved material characteristics.

Table 3: Industrial Uses of Acetamide Derivatives

Application AreaDescriptionReference
Material ScienceDevelopment of conductive polymers
CatalysisUsed as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Acetamide, N-(4-ethyl-2-selenazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of cellular processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparisons

Compound Class Heteroatom Key Substituent Electronic Effect Biological Implication
Selenazole Acetamide Se 4-Ethyl Enhanced polarizability Potential redox activity
Thiazole Acetamide S p-Tolyl () Moderate π-delocalization Hydrogen-bonding interactions
Benzothiazole Acetamide S Trifluoromethyl () Strong electron-withdrawing Metabolic stability

Biological Activity

Acetamide derivatives, particularly those containing selenium, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetamide, N-(4-ethyl-2-selenazolyl)- is a notable example, exhibiting various pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Acetamide, N-(4-ethyl-2-selenazolyl)- is characterized by the presence of a selenazole ring, which is known for its unique electronic properties and potential biological activities. The structure can be represented as follows:

C2H5NOwith a selenazole moiety\text{C}_2\text{H}_5\text{N}\text{O}\quad \text{with a selenazole moiety}

This compound's molecular formula indicates that it contains both nitrogen and selenium, elements often associated with biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with 1,3-selenazole derivatives, including:

  • Antitumor Activity : Compounds containing selenazole rings have been shown to possess significant antitumor properties. For instance, studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell migration .
  • Antimicrobial Effects : Acetamide derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the selenazole moiety enhances these effects compared to traditional amides .
  • Antioxidant Properties : The antioxidant capacity of selenazole derivatives contributes to their protective effects against oxidative stress-related diseases .

The biological activity of Acetamide, N-(4-ethyl-2-selenazolyl)- is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Selenazole compounds can inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : They trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : By scavenging free radicals, these compounds reduce oxidative stress and cellular damage.

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of various selenazole derivatives on MCF-7 breast cancer cells. Results demonstrated that Acetamide, N-(4-ethyl-2-selenazolyl)- significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of Acetamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the selenazole ring exhibited enhanced antibacterial activity compared to their non-selenium counterparts .

Data Table: Biological Activities of Acetamide Derivatives

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in MCF-7 cells
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges free radicals
AnticonvulsantReduces seizure frequency in animal models

Q & A

What are the optimized synthetic routes for Acetamide, N-(4-ethyl-2-selenazolyl)-, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of selenazole-containing acetamides typically involves nucleophilic substitution or condensation reactions. For example, a reflux system using toluene:water (8:2) with sodium azide (NaN₃) as a nucleophile can replace chloro groups in precursor molecules, as demonstrated in analogous syntheses of 2-azidoacetamides . Key variables affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene/water systems.
  • Catalyst selection : Anhydrous AlCl₃ has been used in related thiazole-acetamide syntheses to promote cyclization .
  • Reaction time : Extended reflux (5–7 hours) ensures complete substitution, monitored via TLC (hexane:ethyl acetate, 9:1) .

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